N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
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Overview
Description
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide” is a chemical compound. It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidin-4-ones . These compounds are characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety, which consists of a pyrazole ring fused to a pyrimidin-4-one ring .Scientific Research Applications
Anticancer Applications
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and assessed for their cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating potential applications in cancer treatment strategies (Rahmouni et al., 2016). Moreover, novel pyrazolopyrimidines and pyrazoloquinazolines have been designed, synthesized, and evaluated for their in vitro antitumor activity, particularly against liver (HepG-2) and breast (MCF-7) human cancer cells. Compounds showed dose-dependent cytotoxic activities, indicating their potential as anticancer agents (El-Naggar et al., 2018).
Antimicrobial Applications
Several studies have synthesized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure, exploring their antimicrobial activities. Compounds have been evaluated against various microorganisms, showing significant antimicrobial potential. These findings suggest the compound's derivatives could be valuable in developing new antimicrobial agents (Bondock et al., 2008).
Anti-Inflammatory Applications
Research into the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, facilitated by ultrasound irradiation, has led to compounds with promising anti-inflammatory and anti-cancer activities. These findings highlight the compound's derivatives' therapeutic potential in anti-inflammatory and cancer treatment applications (Kaping et al., 2020).
Molecular Synthesis Applications
The compound and its derivatives serve as key intermediates in synthesizing complex molecular structures, demonstrating their utility in medicinal chemistry and drug design. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives showcases the versatility of these compounds in creating new molecular entities with potential biological activities (Rahmouni et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAPPAEVKHZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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